Cas no 16143-89-8 (Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy-)

Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy- structure
16143-89-8 structure
Product Name:Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy-
CAS No:16143-89-8
MF:C22H17NO
MW:311.376485586166
CID:156582
PubChem ID:27698
Update Time:2025-04-19

Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy-
    • 2-(4-methoxyphenyl)-3,3-diphenylprop-2-enenitrile
    • 2-(p-Methoxyphenyl)-3,3-diphenylacrylonitrile
    • SCHEMBL20067746
    • DTXSID30167150
    • 3-10-00-01337 (Beilstein Handbook Reference)
    • 16143-89-8
    • BRN 2814176
    • alpha-(p-Methoxyphenyl)-beta,beta-diphenylacrylonitrile
    • ACRYLONITRILE, 2-(p-METHOXYPHENYL)-3,3-DIPHENYL-
    • Inchi: 1S/C22H17NO/c1-24-20-14-12-17(13-15-20)21(16-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3
    • InChI Key: KPCGDUZWYDQIFG-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)/C(/C#N)=C(\C1C=CC=CC=1)/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 311.13111
  • Monoisotopic Mass: 311.131014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33
  • XLogP3: 5.6

Experimental Properties

  • Density: 1.1292 (rough estimate)
  • Boiling Point: 451.42°C (rough estimate)
  • Flash Point: 186.9°C
  • Refractive Index: 1.5614 (estimate)
  • PSA: 33.02
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